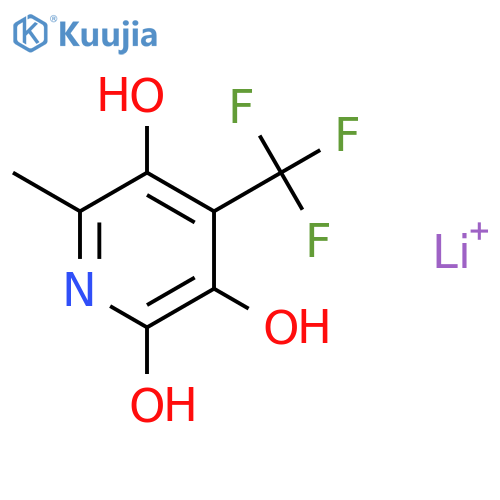Cas no 1393822-85-9 (LITHIUM TRIHYDROXY(4-(TRIFLUOROMETHYL)PYRIDIN-2-YL)BORATE)

1393822-85-9 structure
商品名:LITHIUM TRIHYDROXY(4-(TRIFLUOROMETHYL)PYRIDIN-2-YL)BORATE
LITHIUM TRIHYDROXY(4-(TRIFLUOROMETHYL)PYRIDIN-2-YL)BORATE 化学的及び物理的性質
名前と識別子
-
- LITHIUM TRIHYDROXY(4-(TRIFLUOROMETHYL)PYRIDIN-2-YL)BORATE
- LithiuM (4-(trifluoroMethyl)pyridin-2-yl)trihydroxyborate
- lithium(1+) ion trihydroxy[4-(trifluoromethyl)pyridin-2-yl]boranuide
- AT15876
- SCHEMBL15333184
- EN300-205102
- CS-0177321
- lithium;trihydroxy-[4-(trifluoromethyl)pyridin-2-yl]boranuide
- Lithiumtrihydroxy(4-(trifluoromethyl)pyridin-2-yl)borate
- BS-26576
- 1393822-85-9
-
- インチ: InChI=1S/C6H6BF3NO3.Li/c8-6(9,10)4-1-2-11-5(3-4)7(12,13)14;/h1-3,12-14H;/q-1;+1
- InChIKey: OJAUNBHLSRPNIJ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 215.05500
- どういたいしつりょう: 215.0552861Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 211
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.6Ų
じっけんとくせい
- PSA: 73.58000
- LogP: -0.77680
LITHIUM TRIHYDROXY(4-(TRIFLUOROMETHYL)PYRIDIN-2-YL)BORATE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-205102-1.0g |
lithium(1+) ion trihydroxy[4-(trifluoromethyl)pyridin-2-yl]boranuide |
1393822-85-9 | 1g |
$1086.0 | 2023-05-24 | ||
| Enamine | EN300-205102-0.25g |
lithium(1+) ion trihydroxy[4-(trifluoromethyl)pyridin-2-yl]boranuide |
1393822-85-9 | 0.25g |
$999.0 | 2023-05-24 | ||
| TRC | L469228-25mg |
Lithium trihydroxy(4-(trifluoromethyl)pyridin-2-yl)borate |
1393822-85-9 | 25mg |
$75.00 | 2023-05-18 | ||
| TRC | L469228-50mg |
Lithium trihydroxy(4-(trifluoromethyl)pyridin-2-yl)borate |
1393822-85-9 | 50mg |
$115.00 | 2023-05-18 | ||
| Enamine | EN300-205102-0.5g |
lithium(1+) ion trihydroxy[4-(trifluoromethyl)pyridin-2-yl]boranuide |
1393822-85-9 | 0.5g |
$1043.0 | 2023-05-24 | ||
| A2B Chem LLC | AE39444-250mg |
Lithium trihydroxy(4-(trifluoromethyl)pyridin-2-yl)borate |
1393822-85-9 | 95% | 250mg |
$176.00 | 2024-04-20 | |
| Enamine | EN300-205102-10.0g |
lithium(1+) ion trihydroxy[4-(trifluoromethyl)pyridin-2-yl]boranuide |
1393822-85-9 | 10g |
$4667.0 | 2023-05-24 | ||
| TRC | L469228-100mg |
Lithium trihydroxy(4-(trifluoromethyl)pyridin-2-yl)borate |
1393822-85-9 | 100mg |
$178.00 | 2023-05-18 | ||
| Chemenu | CM501992-1g |
Lithiumtrihydroxy(4-(trifluoromethyl)pyridin-2-yl)borate |
1393822-85-9 | 95% | 1g |
$437 | 2022-06-13 | |
| A2B Chem LLC | AE39444-1g |
Lithium trihydroxy(4-(trifluoromethyl)pyridin-2-yl)borate |
1393822-85-9 | 95% | 1g |
$391.00 | 2024-04-20 |
LITHIUM TRIHYDROXY(4-(TRIFLUOROMETHYL)PYRIDIN-2-YL)BORATE 関連文献
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
1393822-85-9 (LITHIUM TRIHYDROXY(4-(TRIFLUOROMETHYL)PYRIDIN-2-YL)BORATE) 関連製品
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
